3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with a phenyl group at position 2, a methyl group at position 6, and a 4-(3-chlorophenyl)piperazinylmethyl substituent at position 2. The methyl and phenyl groups may enhance lipophilicity and metabolic stability, influencing bioavailability .
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4/c1-19-10-11-24-27-25(20-6-3-2-4-7-20)23(30(24)17-19)18-28-12-14-29(15-13-28)22-9-5-8-21(26)16-22/h2-11,16-17H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGZJINLPCYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine moiety. Key steps may involve:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chlorophenyl group onto the piperazine ring.
Coupling reactions: Linking the piperazine derivative to the imidazo[1,2-a]pyridine core under suitable conditions, often involving catalysts and specific reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. For instance, preliminary studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The structure of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic efficacy in inflammatory diseases .
Neuropharmacology
The compound's piperazine moiety is known for its neuropharmacological properties. Compounds containing piperazine have been investigated for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety. The presence of the chlorophenyl group may enhance the compound's affinity for certain receptors in the central nervous system .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of derivatives of imidazo[1,2-a]pyridine have shown promise against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Synthesis and Derivatives
The synthesis of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine has been explored in various studies, emphasizing the importance of optimizing synthetic routes to enhance yield and purity for research applications. The compound can be synthesized through multi-step reactions involving piperazine derivatives and imidazo compounds .
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Anticancer Research
A study on a series of imidazo[1,2-a]pyridine derivatives showed that modifications at the piperazine ring significantly affected cytotoxicity against cancer cell lines. The structural variations led to enhanced activity compared to parent compounds . -
Case Study 2: Neuropharmacological Screening
In a screening study for new antidepressants, derivatives of the compound were tested for their ability to inhibit serotonin reuptake. Some derivatives exhibited comparable efficacy to established antidepressants, indicating potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and inhibit its activity, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogues
Key Findings:
Position 2 Substitution :
- The target compound’s phenyl group at position 2 contrasts with IP-3 and IP-6’s 4-fluorophenyl . Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce π-π stacking interactions in receptor binding .
- highlights 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine, where methoxy improves solubility but may compete with target compound’s phenyl for hydrophobic interactions .
Position 3 Substituent :
- The 4-(3-chlorophenyl)piperazinylmethyl group in the target compound is critical for receptor affinity. Analogues with 4-phenylpiperazine (IP-3) or 4-ethylpiperazine (IP-6) show reduced potency, suggesting chloro-substitution enhances binding to serotonin/dopamine receptors .
- Compound h (: 1,3-bis(4-(3-chlorophenyl)piperazinyl)propane) shares the 3-chlorophenyl-piperazine motif but lacks the imidazopyridine core, limiting CNS penetration .
Pharmacokinetic and Safety Profiles: IP-3 and IP-6 () exhibit molecular weights of 400 and 353 Da, respectively, suggesting moderate bioavailability. The target compound’s higher molecular weight (unreported) may require prodrug strategies for optimal absorption. warns that imidazo[4,5-b]pyridine derivatives (e.g., PhIP) are carcinogenic, but substitutions in the target compound (e.g., methyl, chlorophenyl) likely mitigate this risk .
Biological Activity
The compound 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine is a novel derivative of imidazo[1,2-a]pyridine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- Cl: Chlorine
- N: Nitrogen
Anticancer Activity
Imidazo[1,2-a]pyridines, including the studied compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against breast cancer cells by triggering apoptotic pathways through caspase activation .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of related compounds. For example, derivatives of imidazo[1,2-b]pyridazine have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against bacterial pathogens.
The mechanisms by which 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Evidence suggests that imidazo[1,2-a]pyridine compounds activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, contributing to their anticancer effects.
- Inhibition of Key Signaling Pathways : The compound may inhibit critical survival pathways such as the PI3K/Akt pathway, further promoting apoptosis in tumor cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds similar to 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine significantly reduced cell viability with IC50 values below 20 µM .
Case Study 2: Antimicrobial Activity
In another investigation focusing on related compounds, a series of imidazo derivatives were tested against Mycobacterium tuberculosis. The study found that certain substitutions on the imidazo ring enhanced antimicrobial activity significantly . This suggests that structural modifications could be pivotal in enhancing the biological efficacy of compounds like 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine .
Q & A
Q. What are the established synthetic routes for 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine, and what key reaction parameters influence yield?
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core . Critical parameters include:
- Temperature : Optimal ranges (e.g., 80–120°C) to balance reaction rate and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps.
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH, K₂CO₃) to drive intermediate formation.
- Reaction time : Extended durations (12–24 hrs) may improve yield but risk decomposition. Experimental design methods, such as factorial design, can systematically optimize these parameters .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., piperazino-methyl group at C3) .
- IR spectroscopy : Identifies functional groups (e.g., C-N stretching in piperazine at ~1250 cm⁻¹).
- HRMS : Validates molecular formula via exact mass matching (±5 ppm error) . For structural ambiguity, 2D NMR (e.g., COSY, NOESY) resolves connectivity in the imidazopyridine core .
Q. How do structural analogs of this compound inform its pharmacological potential?
Analogs with chlorophenyl or methyl groups (e.g., 6-(4-Chlorophenyl)imidazo[1,2-a]pyridines) exhibit anxiolytic and antihypertensive activity, suggesting the 3-chlorophenylpiperazine moiety enhances receptor binding . Comparative studies show that methyl substitutions at C6 improve metabolic stability .
Advanced Research Questions
Q. How can computational chemistry methods improve the synthesis and design of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted optimization of reaction pathways . For example:
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying efficacy across studies)?
Methodological approaches include:
- In vitro vs. in vivo validation : Discrepancies may arise from bioavailability differences; use parallel assays (e.g., cell-based and rodent models) .
- Structural-activity relationships (SAR) : Systematically modify the piperazine or imidazopyridine groups to isolate contributing factors .
- Meta-analysis : Aggregate data across studies to identify confounding variables (e.g., dosing regimens) .
Q. What reactor design considerations are critical for scaling up synthesis?
Key factors include:
- Mixing efficiency : Turbulent flow regimes ensure homogeneity in multi-step reactions .
- Heat transfer : Jacketed reactors maintain optimal temperatures during exothermic steps (e.g., cyclization) .
- Catalyst recovery : Membrane separation technologies (e.g., nanofiltration) reduce waste in catalytic steps . Process simulation tools (Aspen Plus, COMSOL) model these parameters to predict scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
